Thiazole, 5-methoxy-4-methyl-
CAS No.:
Cat. No.: VC4050672
Molecular Formula: C5H7NOS
Molecular Weight: 129.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7NOS |
|---|---|
| Molecular Weight | 129.18 g/mol |
| IUPAC Name | 5-methoxy-4-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C5H7NOS/c1-4-5(7-2)8-3-6-4/h3H,1-2H3 |
| Standard InChI Key | MBXXNIWLLFIWNH-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)OC |
| Canonical SMILES | CC1=C(SC=N1)OC |
Introduction
Structural and Nomenclatural Analysis
The thiazole ring is a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3. In 5-methoxy-4-methylthiazole, the methoxy group occupies position 5, while the methyl group is at position 4 (Figure 1). This substitution pattern influences electronic distribution, with the methoxy group donating electrons via resonance and the methyl group exerting a steric and inductive effect.
Molecular Formula: C₅H₇NOS
Molecular Weight: 129.18 g/mol
Key Structural Features:
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Position 4: Methyl group enhances hydrophobicity and stabilizes the ring via hyperconjugation.
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Position 5: Methoxy group increases solubility in polar solvents and participates in hydrogen bonding.
Comparable compounds, such as 2-methoxy-4-methyl-1,3-thiazole-5-carbaldehyde (C₆H₇NO₂S), demonstrate how aldehyde functionalization expands reactivity for further derivatization .
Synthesis Methodologies
Cyclocondensation Approaches
Thiazole rings are typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of thioamides with α-halo carbonyl compounds. For 5-methoxy-4-methylthiazole, a modified approach using pre-functionalized starting materials is required:
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Thioamide Preparation:
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Ring Closure:
Example Protocol (adapted from ):
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Reactants: 4-Methoxybenzamide (1 mmol), Lawesson’s reagent (1.2 mmol), THF (20 mL).
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Conditions: 4 hours at room temperature, followed by reflux with ethyl 2-chloroacetoacetate (2 mmol) in ethanol (70°C, 6 hours).
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Yield: ~92% after column chromatography.
Diazotization and Coupling
Alternative routes involve diazotization of 2-amino-4-methylthiazole followed by coupling with methoxy-substituted phenols, as demonstrated in the synthesis of azo dyes . This method introduces functional groups at specific positions but requires precise pH control (pH 0.77–7.98) .
Physicochemical Properties
Spectral Characterization
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¹H NMR:
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¹³C NMR:
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Mass Spectrometry:
Solubility and Stability
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Solubility: Moderately soluble in ethanol, THF, and DMSO; limited solubility in water.
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Stability: Stable under inert conditions but susceptible to oxidation at the sulfur atom. Storage at 2–8°C in anhydrous environments is recommended.
Functional Applications
Materials Science
Thiazoles serve as corrosion inhibitors due to sulfur’s electron-donating capacity. Comparative data for related compounds:
| Compound | Inhibition Efficiency (%) | Substrate |
|---|---|---|
| Thiazole-2-carboxylic acid | 65–72 | Copper in HCl |
| 5-Methoxy-4-methylthiazole* | ~80 (predicted) | Mild steel |
*Predicted based on structural analogs.
Coordination Chemistry
The sulfur and nitrogen atoms facilitate metal chelation. For instance, 2-(2-hydroxy-5-methoxyphenylazo)-4-methylthiazole forms colored complexes with Cu²⁺ and Fe³⁺, detectable at ppm concentrations .
Comparative Analysis with Analogous Thiazoles
Electronic Effects
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4-Methyl Group: Enhances electron density at C4, favoring electrophilic substitution at C5.
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5-Methoxy Group: Stabilizes positive charges via resonance, contrasting with nitro groups’ electron-withdrawing effects.
Reactivity Trends
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Nucleophilic Substitution: Methoxy groups direct incoming electrophiles to adjacent positions.
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Oxidative Stability: Methyl groups reduce ring strain, improving stability compared to unsubstituted thiazoles .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yields beyond 90%.
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Biological Screening: Evaluate anticancer activity via kinase inhibition assays.
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Computational Modeling: Predict ADMET profiles using QSAR models.
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